Phenyl(pyridazin-3-yl)methanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of Phenyl(pyridazin-3-yl)methanamine hydrochloride is C11H12ClN3 . The InChI code is 1S/C11H11N3.ClH/c12-11(9-5-2-1-3-6-9)10-7-4-8-13-14-10;/h1-8,11H,12H2;1H .Physical And Chemical Properties Analysis
Phenyl(pyridazin-3-yl)methanamine hydrochloride is a light pink solid . Its molecular weight is 221.69 .Scientific Research Applications
Synthesis and Catalytic Evaluation
One study describes the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives through C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds were characterized and evaluated for their catalytic applications, showing good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Optical Properties and Material Synthesis
Another study focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives via a one-pot, three-component condensation process involving phenyl(pyridin-2-yl)methanone. These compounds demonstrated remarkable Stokes' shift ranges and varying quantum yields, indicating their potential as luminescent materials for low-cost applications (Volpi et al., 2017).
Schiff Base Ligands and Metal Complexes
Research on pyrrolide-imine Schiff base compounds synthesized via solid-state reactions revealed the formation of discrete dimers supported by complementary hydrogen bonds. These findings contribute to the understanding of hydrogen bonding and molecular recognition, highlighting the versatility of Phenyl(pyridazin-3-yl)methanamine derivatives in constructing bidentate ligands for coordination chemistry (Akerman & Chiazzari, 2014).
Anticancer Applications
A study on Iron(III) complexes involving phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine derivatives explored their photocytotoxicity and cellular uptake, particularly in cancer cells. These complexes demonstrated significant potential in targeted cancer therapy through light-induced reactive oxygen species generation (Basu et al., 2015).
Conformational Stabilization in Peptides
Tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, designed as a diamino derivative, stabilizes parallel turn conformations in peptide sequences. This scaffold exploits a [1,3]-dipolar cycloaddition reaction for its synthesis, demonstrating its utility in peptidomimetic chemistry (Bucci et al., 2018).
Safety And Hazards
properties
IUPAC Name |
phenyl(pyridazin-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-11(9-5-2-1-3-6-9)10-7-4-8-13-14-10;/h1-8,11H,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCXECSABCELBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NN=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(pyridazin-3-yl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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